

# Selectivity Profile of Plasma Kallikrein Inhibitor DX-2930 Demonstrates High Specificity

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Compound of Interest		
Compound Name:	Plasma kallikrein-IN-5	
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[City, State] – [Date] – New data on the selectivity of the plasma kallikrein inhibitor DX-2930 (lanadelumab) reveals a highly specific binding profile, with potent inhibition of plasma kallikrein and negligible activity against other tested serine proteases. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the safety profile of this therapeutic agent. DX-2930 is a fully human monoclonal antibody that specifically targets active plasma kallikrein.[1][2][3]

Plasma kallikrein is a serine protease that plays a central role in the kallikrein-kinin system by cleaving high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent vasodilator involved in inflammation and pain.[1][2][4] Dysregulation of this pathway is implicated in various diseases, including hereditary angioedema (HAE).[1][2] The development of highly selective inhibitors for plasma kallikrein is therefore a key therapeutic strategy.

## **Comparative Selectivity Data**

The inhibitory activity of DX-2930 against plasma kallikrein and a panel of other serine proteases was evaluated. The results demonstrate that DX-2930 is a potent inhibitor of plasma kallikrein with a Ki of  $0.120 \pm 0.005$  nM.[1] In contrast, at a concentration of 1  $\mu$ M, DX-2930 showed no inhibition of 20 other serine proteases, including Factor XIa, which shares significant structural homology with plasma kallikrein.[5]



Target Enzyme	Inhibitor	IC50 / Ki	Fold Selectivity vs. Other Serine Proteases
Plasma Kallikrein	DX-2930	0.120 ± 0.005 nM (Ki) [1]	>8,300-fold
Other Serine Proteases*	DX-2930	> 1 μM[5]	-

<sup>\*</sup>A panel of 20 other serine proteases were tested, including Factor XIa.[1][5]

## **Experimental Protocols**

**Enzyme Inhibition Assay** 

The potency and selectivity of DX-2930 were determined using a fluorogenic substrate activity assay.[6]

- Principle: The assay measures the rate of cleavage of a synthetic peptide substrate conjugated to a fluorophore by the target serine protease. Inhibition of the enzyme results in a decreased rate of fluorescence emission.
- Methodology:
  - Recombinant human serine proteases were used.
  - DX-2930 was serially diluted and pre-incubated with each enzyme to allow for binding to reach equilibrium.
  - The fluorogenic peptide substrate, such as Pro-Phe-Arg-AMC (PFR-AMC) for plasma kallikrein, was added to initiate the reaction.
  - The change in fluorescence over time was measured using a fluorescence plate reader.
  - The rate of reaction was calculated from the linear phase of the fluorescence curve.



 IC50 values were determined by plotting the enzyme activity against the inhibitor concentration and fitting the data to a four-parameter logistic equation. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

#### Ex Vivo HMWK Cleavage Analysis

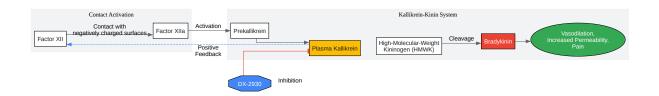
To confirm the inhibitory activity in a more physiologically relevant matrix, the effect of DX-2930 on HMWK cleavage in plasma was assessed.

- Principle: This assay measures the ability of an inhibitor to block the cleavage of endogenous HMWK in plasma after activation of the kallikrein-kinin system.
- Methodology:
  - Citrated plasma samples were obtained.
  - Plasma was incubated with varying concentrations of DX-2930.
  - The kallikrein-kinin system was activated ex vivo, for example, by the addition of a contact activator like kaolin or Factor XIIa.[6]
  - The reaction was stopped, and the plasma samples were analyzed by Western blot.
  - A primary antibody specific for HMWK was used to detect both intact and cleaved forms of HMWK, allowing for the assessment of the extent of cleavage.

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the plasma kallikrein signaling pathway and the general experimental workflow for determining inhibitor selectivity.

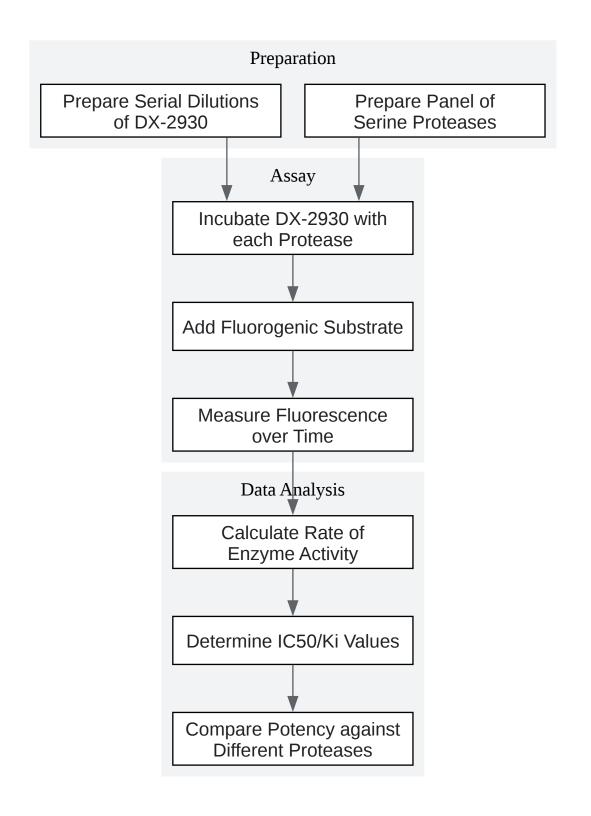




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Caption: Plasma kallikrein signaling cascade.





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Caption: Experimental workflow for selectivity profiling.



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